molecular formula C10H8MoO3 B084936 Cycloheptatriene molybdenum tricarbonyl CAS No. 12125-77-8

Cycloheptatriene molybdenum tricarbonyl

Cat. No.: B084936
CAS No.: 12125-77-8
M. Wt: 272.1 g/mol
InChI Key: WQAVHVQYKSYTII-UHFFFAOYSA-N
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Description

Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C₇H₈)Mo(CO)₃. It is a red-orange solid that is soluble in nonpolar organic solvents. This compound is a prototypical complex of cycloheptatriene and has been of interest in organometallic chemistry due to its unique structure and reactivity .

Chemical Reactions Analysis

Cycloheptatriene molybdenum tricarbonyl undergoes various types of chemical reactions, including:

Scientific Research Applications

Cycloheptatriene molybdenum tricarbonyl has several applications in scientific research:

Comparison with Similar Compounds

Cycloheptatriene molybdenum tricarbonyl can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.

Biological Activity

Cycloheptatriene molybdenum tricarbonyl, with the chemical formula (C7H8)Mo(CO)3(C_7H_8)Mo(CO)_3, is an organomolybdenum compound notable for its unique structural and electronic properties. This compound has gained attention in organometallic chemistry, particularly for its potential biological activities and applications in various fields, including catalysis and material science.

Overview of this compound

  • Chemical Structure : The compound is characterized by a piano stool geometry where the molybdenum atom is coordinated to three carbon monoxide ligands and a cycloheptatriene ligand. This configuration influences its reactivity and interaction with biological systems.
  • Physical Properties : It appears as a red-orange solid, soluble in nonpolar organic solvents, with a melting point between 100°C and 101°C .

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Reactivity : The compound can react with trityl salts to form cycloheptatrienyl complexes, indicating potential pathways for biological interactions .
  • Photochemistry : Studies show that UV irradiation can lead to the photodissociation of CO ligands, resulting in the formation of reactive intermediates that may interact with biological macromolecules .

1. Photochemical Behavior

Research conducted on the photochemistry of this compound revealed that under UV light, it can produce various photoproducts through the reversible dissociation of CO ligands. This behavior suggests potential applications in photodynamic therapy or as a photosensitizer in biological systems .

2. Interaction with Biological Targets

A study exploring the interaction of organometallic compounds with biomolecules highlighted that this compound could potentially bind to proteins or nucleic acids due to its electrophilic nature. This interaction could lead to alterations in enzyme activity or gene expression, providing insights into its biological relevance .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar organometallic compounds:

Compound NameStructure TypeKey Biological Activity
This compoundPiano stool complexPotential photodynamic activity
Cyclooctatetraene Molybdenum TricarbonylSimilar coordinationDifferent reactivity profile
Cycloheptatriene Chromium TricarbonylAnalogous structureVaries in catalytic efficiency

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its solubility in nonpolar solvents suggests that it may have variable absorption characteristics depending on the administration route. The compound's stability under physiological conditions also warrants further investigation into its potential therapeutic applications.

Properties

IUPAC Name

carbon monoxide;cyclohepta-1,3,5-triene;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVHVQYKSYTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8MoO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12125-77-8
Record name Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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